molecular formula C10H9BF2N2O3 B15231194 (2-(Difluoromethoxy)-7-methylquinoxalin-5-yl)boronic acid

(2-(Difluoromethoxy)-7-methylquinoxalin-5-yl)boronic acid

Cat. No.: B15231194
M. Wt: 254.00 g/mol
InChI Key: QKGOHUKYSRDOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Difluoromethoxy)-7-methylquinoxalin-5-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a difluoromethoxy group and a methyl group attached to a quinoxaline ring, along with a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Difluoromethoxy)-7-methylquinoxalin-5-yl)boronic acid typically involves the introduction of the boronic acid group to the quinoxaline ring. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide. The reaction is catalyzed by a palladium complex and often requires a base such as potassium carbonate . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of boronic acids, including this compound, often relies on scalable synthetic routes such as the Suzuki-Miyaura coupling. This method is favored due to its efficiency, high yield, and the availability of starting materials. The process involves the use of large-scale reactors and optimized reaction conditions to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2-(Difluoromethoxy)-7-methylquinoxalin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, dihydroquinoxalines, and various substituted quinoxaline derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2-(Difluoromethoxy)-7-methylquinoxalin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and inhibitors. The molecular targets and pathways involved include interactions with enzymes and proteins that contain diol groups, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Difluoromethoxy)-7-methylquinoxalin-5-yl)boronic acid is unique due to the presence of the difluoromethoxy group, which enhances its reactivity and specificity in certain reactions. The quinoxaline ring also provides additional sites for functionalization, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C10H9BF2N2O3

Molecular Weight

254.00 g/mol

IUPAC Name

[2-(difluoromethoxy)-7-methylquinoxalin-5-yl]boronic acid

InChI

InChI=1S/C10H9BF2N2O3/c1-5-2-6(11(16)17)9-7(3-5)15-8(4-14-9)18-10(12)13/h2-4,10,16-17H,1H3

InChI Key

QKGOHUKYSRDOHJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC2=NC(=CN=C12)OC(F)F)C)(O)O

Origin of Product

United States

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